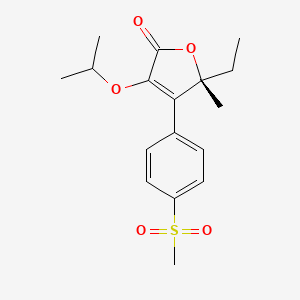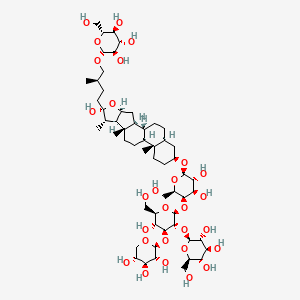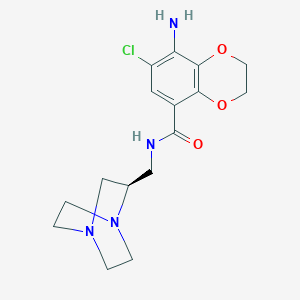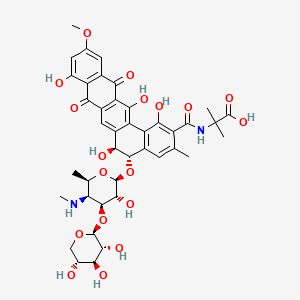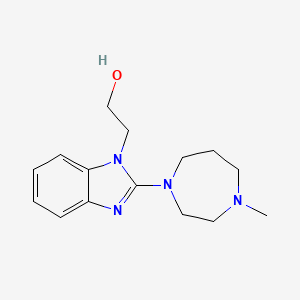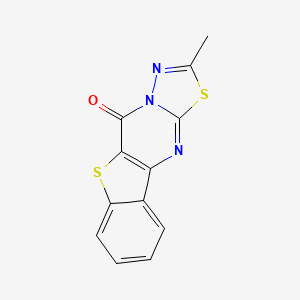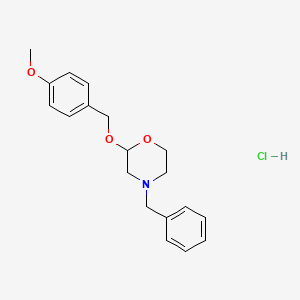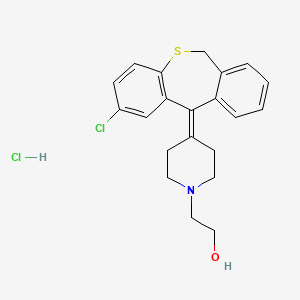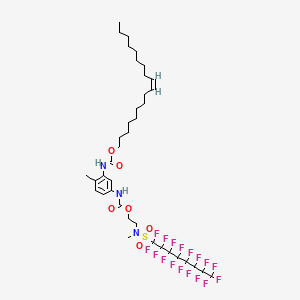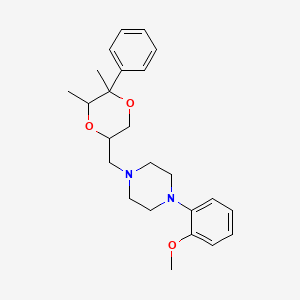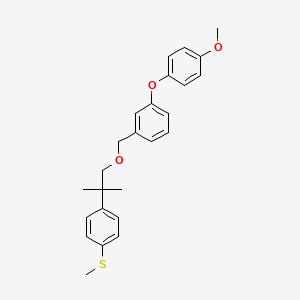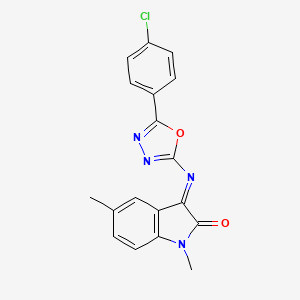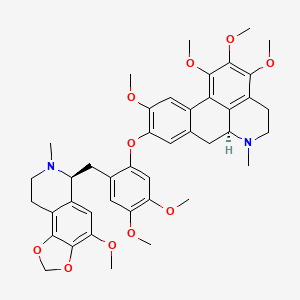
Thalmelatidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thalmelatidine is a highly-substituted bisbenzylisoquinoline alkaloid derived from the roots of Thalictrum minus. This compound is part of the aporphine-benzylisoquinoline dimers, which are known for their complex structures and diverse biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Thalmelatidine involves multiple steps, including the formation of the bisbenzylisoquinoline core. The process typically starts with the isolation of the natural product from Thalictrum minus, followed by purification using column chromatography and recrystallization from methanol .
Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the difficulty in obtaining high yields. advancements in synthetic organic chemistry may pave the way for more efficient production methods in the future .
Analyse Des Réactions Chimiques
Types of Reactions: Thalmelatidine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the benzylisoquinoline core.
Reduction: Used to reduce specific functional groups, altering the compound’s properties.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to create derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and organometallic compounds.
Major Products: The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can exhibit different biological activities .
Applications De Recherche Scientifique
Thalmelatidine has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying bisbenzylisoquinoline alkaloids and their reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Mécanisme D'action
The mechanism of action of Thalmelatidine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .
Comparaison Avec Des Composés Similaires
Thalmelatidine is unique among bisbenzylisoquinoline alkaloids due to its specific substitution pattern and biological activities. Similar compounds include:
- Thalictropine
- Thalictrogamine
- Thalipine
- Pennsylvanine
- Pennsylvanamine
These compounds share structural similarities but differ in their substitution patterns and biological activities, highlighting the uniqueness of this compound .
Propriétés
Numéro CAS |
31199-55-0 |
|---|---|
Formule moléculaire |
C42H48N2O10 |
Poids moléculaire |
740.8 g/mol |
Nom IUPAC |
(6S)-6-[[2-[[(6aS)-1,2,3,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-9-yl]oxy]-4,5-dimethoxyphenyl]methyl]-4-methoxy-7-methyl-8,9-dihydro-6H-[1,3]dioxolo[4,5-f]isoquinoline |
InChI |
InChI=1S/C42H48N2O10/c1-43-12-10-24-27(19-35(48-6)40-39(24)52-21-53-40)28(43)15-23-17-31(45-3)33(47-5)20-30(23)54-34-16-22-14-29-36-25(11-13-44(29)2)38(49-7)42(51-9)41(50-8)37(36)26(22)18-32(34)46-4/h16-20,28-29H,10-15,21H2,1-9H3/t28-,29-/m0/s1 |
Clé InChI |
YYZACKWTIGSSRG-VMPREFPWSA-N |
SMILES isomérique |
CN1CCC2=C3[C@@H]1CC4=CC(=C(C=C4C3=C(C(=C2OC)OC)OC)OC)OC5=CC(=C(C=C5C[C@H]6C7=CC(=C8C(=C7CCN6C)OCO8)OC)OC)OC |
SMILES canonique |
CN1CCC2=C3C1CC4=CC(=C(C=C4C3=C(C(=C2OC)OC)OC)OC)OC5=CC(=C(C=C5CC6C7=CC(=C8C(=C7CCN6C)OCO8)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



